Diphenylpropylphosphine
Overview
Description
Diphenylpropylphosphine is an organic phosphine compound . It has a molecular formula of C15H17P and is used as an efficient catalyst for organic synthesis .
Synthesis Analysis
The synthesis of Diphenylpropylphosphine involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method has been found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine .Molecular Structure Analysis
The molecular structure of Diphenylpropylphosphine can be determined using techniques such as X-ray crystallography . This technique enables researchers to provide structures of crystals of a few microns in size .Chemical Reactions Analysis
Phosphines, including Diphenylpropylphosphine, are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . They are also used in the confinement within micro- or nano-environments .Physical And Chemical Properties Analysis
Diphenylpropylphosphine has a boiling point of 304.1±0.0 °C at 760 mmHg and a flash point of 150.5±25.6 °C . It also has a density and various other properties that can be determined using physicochemical analysis techniques .Scientific Research Applications
Fluorescent Probes for Lipid Peroxidation
Diphenyl-1-pyrenylphosphine (DPPP) has been explored as a fluorescent probe to monitor lipid peroxidation in cell membranes. This compound reacts specifically with organic hydroperoxides to form DPPP oxide, enabling the detection of lipid peroxidation in stimulated polymorphonuclear leukocytes and liposomal membranes. This research underscores DPPP's potential as a specific probe for lipid peroxidation within cell membranes, offering insights into oxidative stress and cellular damage mechanisms (Okimoto et al., 2000).
Synthesis and Reactivity of Diphosphine
A novel diphosphine based on the 1,3,2-diazaphospholidine framework has been synthesized, exhibiting unique properties like homolytic cleavage of the P-P bond to form phosphinyl radicals. This diphosphine reacts with elements such as oxygen, sulfur, selenium, and tellurium, indicating its potential utility in synthesizing a variety of compounds and understanding the electronic structure and reactivity of phosphorus-containing molecules (Giffin et al., 2012).
Synthesis of Organic Selenides
Diphenyl diselenide's reaction with tributylphosphine forms phenylselenolate ion, which aids in the conversion of various compounds into selenated products. This process exemplifies the role of phosphine derivatives in organic synthesis, specifically in the preparation of selenides, which are important in various chemical and pharmaceutical applications (Sakakibara et al., 1992).
Development of Triarylphosphines
Diphenylphosphine's role in the synthesis of various triarylphosphines through copper-catalyzed coupling reactions highlights its significance in creating compounds with diverse applications in catalysis and material science. This method is notable for tolerating various functional groups and not requiring expensive additives or harsh conditions (Allen & Venkataraman, 2003).
Pharmacological Applications
Diphenyl phosphine oxide-1 (DPO-1) has been identified as a potent Kv1.3 channel inhibitor, with potential implications in immunosuppressive and anti-inflammatory effects. This highlights the pharmacological importance of diphenylphosphine derivatives in the treatment of immunologic disorders (Zhao et al., 2013).
Safety And Hazards
properties
IUPAC Name |
diphenyl(propyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXGWYDSLJUQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997873 | |
Record name | Diphenyl(propyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylpropylphosphine | |
CAS RN |
7650-84-2 | |
Record name | Diphenylpropylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7650-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, diphenylpropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl(propyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylpropylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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